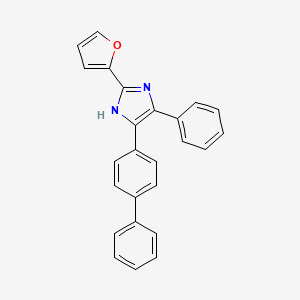![molecular formula C18H17ClN4O2S B5967630 N-{5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea](/img/structure/B5967630.png)
N-{5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-{5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea is a useful research compound. Its molecular formula is C18H17ClN4O2S and its molecular weight is 388.9 g/mol. The purity is usually 95%.
The exact mass of the compound N-{5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea is 388.0760747 g/mol and the complexity rating of the compound is 465. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-{5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methylphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of N-{5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-(4-methylphenyl)urea:
Herbicidal Activity
This compound has been extensively studied for its herbicidal properties. It acts by inhibiting the growth of unwanted plants, making it a valuable tool in agricultural weed management. Its effectiveness against a broad spectrum of weeds has been demonstrated in various studies .
Antimicrobial Properties
Research has shown that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound’s ability to inhibit bacterial growth makes it a potential candidate for developing new antimicrobial agents .
Anthelmintic Applications
The compound has also been evaluated for its anthelmintic properties, which are crucial in treating parasitic worm infections. Studies have indicated its effectiveness against different species of helminths, suggesting its potential use in veterinary and human medicine .
Pharmaceutical Development
Due to its unique chemical structure, this compound is being explored for its potential in pharmaceutical applications. Its ability to interact with various biological targets makes it a promising candidate for drug development, particularly in designing new therapeutic agents .
Material Science
In material science, this compound is being investigated for its potential use in creating new materials with specific properties. Its stability and reactivity make it suitable for developing advanced materials for various industrial applications .
Catalysis
The compound’s structure allows it to act as a catalyst in certain chemical reactions. Research has focused on its use in catalyzing organic reactions, which can lead to more efficient and sustainable chemical processes .
Environmental Applications
This compound is also being studied for its potential environmental applications. Its ability to degrade certain pollutants makes it a candidate for use in environmental remediation efforts, helping to clean up contaminated sites .
Biological Research
In biological research, this compound is used as a tool to study various biochemical pathways. Its interactions with different enzymes and proteins provide insights into cellular processes, aiding in the understanding of complex biological systems .
properties
IUPAC Name |
1-[5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O2S/c1-11-3-5-13(6-4-11)20-17(24)21-18-23-22-16(26-18)10-25-14-7-8-15(19)12(2)9-14/h3-9H,10H2,1-2H3,(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCBAAUSRAOPKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)COC3=CC(=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[1-(2,4-dihydroxyphenyl)ethylidene]-1H-indole-3-carbohydrazide](/img/structure/B5967558.png)
![4-{[[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl](methyl)amino]methyl}-1-ethyl-2-pyrrolidinone](/img/structure/B5967566.png)
![4-fluoro-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5967571.png)
![1-[2-(3-chlorophenyl)ethyl]-4-[(4,4,4-trifluorobutyl)amino]-2-pyrrolidinone](/img/structure/B5967578.png)

![ethyl 1-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-3-(2-phenoxyethyl)-3-piperidinecarboxylate](/img/structure/B5967589.png)
![N~1~-ethyl-N~1~-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N~2~,N~2~-dimethylglycinamide](/img/structure/B5967595.png)
![1-cycloheptyl-N-[1-(1-phenyl-1H-pyrazol-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5967601.png)
![7-(2-fluorobenzyl)-2-[(1-methyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5967608.png)
![3-(4-fluorophenyl)-5-methyl-7-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5967610.png)
![7-bromo-2-(3-bromo-4-hydroxy-5-methoxybenzylidene)[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B5967623.png)

![1-(1-cyclopentyl-4-piperidinyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B5967641.png)
![1-methyl-2-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B5967644.png)